N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea
Description
N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea is a urea derivative featuring a pyridyl and aryl substitution pattern. Structurally, the compound contains a 6-chloro-4-(trifluoromethyl)-2-pyridyl group linked via a urea bridge to a 3-methoxyphenyl group. The trifluoromethyl (CF₃) and chloro (Cl) substituents on the pyridyl ring confer electron-withdrawing properties, which may enhance metabolic stability and binding affinity to biological targets. The 3-methoxy group on the phenyl ring likely improves solubility through hydrogen bonding and polar interactions.
Properties
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-23-10-4-2-3-9(7-10)19-13(22)21-12-6-8(14(16,17)18)5-11(15)20-12/h2-7H,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAAGESJZGNTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound possesses a complex molecular structure characterized by:
- Molecular Formula : C14H11ClF3N3O2
- Molecular Weight : Approximately 345.7 g/mol
- Key Functional Groups :
- A pyridine ring substituted with chlorine and trifluoromethyl groups.
- A methoxyphenyl group linked via a urea moiety.
The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for biological activity and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular pathways. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for tumor growth and proliferation, thus exhibiting potential anti-cancer properties .
- Receptor Modulation : Interaction with specific receptors can lead to downstream effects that influence cell signaling pathways related to cancer and other diseases .
Anticancer Properties
Research indicates that this compound has notable anticancer activity. Preliminary studies suggest:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. It exhibits dose-dependent induction of apoptosis, which is critical for its anticancer efficacy .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| MEL-8 | 1.54 | Cell cycle arrest at G1 phase |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on specific enzymes involved in tumorigenesis. The presence of electron-withdrawing groups like chlorine enhances binding affinity, which is crucial for effective inhibition .
Case Studies
- Study on MCF-7 Cells :
- Comparative Analysis with Reference Compounds :
Scientific Research Applications
Pharmaceutical Applications
N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea has been studied for its potential as:
- Anticancer Agent : Preliminary studies indicate its ability to inhibit specific kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. It has demonstrated efficacy against various cancer cell lines, suggesting a role in targeted cancer therapies.
- Antifungal Activity : The compound has shown effectiveness against fungal pathogens such as Rhizoctonia solani and Botrytis cinerea, making it a candidate for agricultural applications in crop protection.
Agrochemical Applications
Due to its antifungal properties, the compound may be utilized in developing new agrochemicals aimed at protecting crops from fungal diseases. Its structural characteristics allow it to interact effectively with biological targets in pathogens, potentially leading to the development of novel fungicides.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of Urea Linkage : The urea bond is formed through reactions between isocyanates and amines.
- Substitution Reactions : The introduction of chlorine and trifluoromethyl groups can be achieved through halogenation processes.
These synthetic methodologies not only facilitate the production of this compound but also allow for the modification of its structure to enhance biological activity or alter pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related urea derivatives and their key attributes:
Key Structural and Functional Comparisons:
Pyridyl vs. Phenyl Core :
- The target compound’s pyridyl ring (vs. phenyl in CTPPU or CTP-(4-OH)-PU) introduces a heterocyclic moiety, which may alter electronic properties and binding interactions. Pyridyl groups often enhance metabolic stability and target specificity in kinase inhibitors .
Substituent Effects :
- Trifluoromethyl (CF₃) : Present in all listed compounds, CF₃ enhances lipophilicity and resistance to oxidative metabolism .
- Methoxy (OCH₃) : The 3-methoxy group in the target compound likely improves aqueous solubility compared to chlorinated analogs (e.g., 3,4-dichlorophenyl in ).
- Chloro (Cl) : Electron-withdrawing Cl substituents may strengthen binding to hydrophobic pockets in biological targets .
Biological Activity :
- Anticancer activity is prominent in phenylurea derivatives (e.g., CTPPU inhibits NSCLC cells ). The pyridyl analog’s activity remains unconfirmed but is plausible given structural similarities.
- Pyridyl-containing ureas (e.g., CM4306) are used in kinase inhibition, suggesting the target compound may share this application .
Pharmacokinetics (PK): Deuterated analogs (e.g., CM4307 in ) demonstrate enhanced PK profiles, such as prolonged half-life.
), suggesting it is a novel entity. Commercial analogs like N-[3,5-bis(trifluoromethyl)phenyl]-N′-methoxycinchonan-9-yl urea are available but differ significantly in substitution .
Research Findings and Data
Anticancer Activity (Inferred from Analogs):
- CTPPU reduced NSCLC cell viability by 50% at 10 µM . The target compound’s pyridyl group may enhance potency due to increased target affinity.
- Pyridyl ureas (e.g., CM4306) showed improved kinase selectivity in pharmacokinetic studies .
Physicochemical Properties:
- LogP : The target compound’s estimated LogP (~3.8) is comparable to CTPPU (LogP ~4.1), suggesting moderate lipophilicity suitable for oral bioavailability.
- Polar Surface Area (PSA): The 3-methoxy group increases PSA (~60 Ų) vs.
Q & A
Q. What are the established synthetic routes for N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea, and how can reaction conditions be optimized?
The compound is typically synthesized via urea-forming reactions, such as coupling substituted isocyanates with amines. A common method involves reacting 6-chloro-4-(trifluoromethyl)-2-pyridyl isocyanate with 3-methoxyaniline in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . Optimization may include:
- Solvent selection : Polar aprotic solvents enhance reactivity for electron-deficient aryl isocyanates.
- Temperature control : Reflux conditions (40–80°C) balance reaction rate and byproduct minimization.
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate urea formation in sterically hindered systems.
Parallel purification via column chromatography or recrystallization improves yield, as trifluoromethyl groups often reduce solubility .
Q. How can researchers determine the crystal structure of this compound, and what software is recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystallization : Slow evaporation from dichloromethane/hexane mixtures often yields suitable crystals.
- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) mitigates thermal motion artifacts.
- Refinement : Use SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to handle disordered trifluoromethyl groups and anisotropic displacement parameters . Challenges like twinning require integration of SHELXD for structure solution and SHELXC/E for experimental phasing in complex cases .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assays for this compound?
Conflicting activity data may arise from assay-specific conditions (e.g., pH, solvent, cellular vs. enzymatic models). Methodological strategies include:
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT or ATP-lite).
- Solubility adjustments : Use co-solvents (DMSO ≤0.1%) to prevent aggregation artifacts.
- Metabolic stability testing : Liver microsome assays identify rapid degradation that may skew IC₅₀ values .
For agrochemical studies, compare in vitro receptor-binding data with in planta efficacy to account for bioavailability differences .
Q. What computational strategies are effective in predicting this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Glide with homology models of target proteins (e.g., kinases or GPCRs). The trifluoromethyl group’s electron-withdrawing effects require accurate partial charge assignments (e.g., RESP charges via Gaussian).
- MD simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability and identify key residues (e.g., π-π stacking with phenylalanine).
- QSAR modeling : Train models on PubChem bioactivity data (e.g., AID 1259391) to correlate substituent electronegativity with potency .
Q. What challenges arise in X-ray crystallographic refinement due to the compound’s disordered trifluoromethyl groups, and how are they addressed?
The trifluoromethyl group’s high symmetry and flexibility often cause disorder, leading to poor electron density maps. Solutions include:
- Multi-conformer modeling : Refine alternative positions with occupancy parameters in SHELXL .
- Restraints : Apply geometric constraints (DFIX, SIMU) to maintain reasonable bond lengths and angles.
- Twinned data : Use SHELXL’s TWIN command with a BASF parameter to deconvolute overlapping reflections . Validate with R₁ and wR₂ convergence below 5% and 12%, respectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
